N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a methoxyphenyl group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation: The imidazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)ethanamide
Uniqueness
N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
Biological Activity
N-(4-acetylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 4-acetylphenylamine derivatives with functionalized imidazole moieties. The structural formula can be represented as follows:
This compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings indicate significant cytotoxic effects on human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) cell lines.
Case Study: Cytotoxicity Evaluation
In a comparative study, several derivatives were tested for their efficacy:
Compound | Cell Line | EC50 (µM) | Selectivity |
---|---|---|---|
14 | PPC-1 | 3.1 | High |
22 | U-87 | 47.2 | Moderate |
This compound | MDA-MB-231 | Not specified | Low |
The most promising compounds demonstrated selective toxicity towards PPC-1 and U-87 cells, with EC50 values indicating effective concentrations for inducing cytotoxicity. Notably, the compound exhibited lower activity against the MDA-MB-231 cell line, which is characteristic of triple-negative breast cancers .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : The imidazole ring is known to interact with cellular pathways that lead to programmed cell death.
- Inhibition of Cell Migration : Although initial wound healing assays indicated no significant effect on migration for some derivatives, further studies are needed to elucidate this aspect.
- Impact on Spheroid Cultures : In three-dimensional cultures, compounds like 14 and 22 significantly reduced both the size and viability of PPC-1 spheroids, indicating their potential effectiveness in more physiologically relevant models .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise in antimicrobial applications. Studies have reported antibacterial activity against various pathogens comparable to standard antibiotics like norfloxacin and ciprofloxacin.
Antibacterial Evaluation
A recent evaluation involved testing the compound against several bacterial strains using an agar well-diffusion method:
Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |
---|---|---|
Staphylococcus aureus | 15 | Norfloxacin |
Escherichia coli | 12 | Ciprofloxacin |
These results suggest that this compound possesses notable antimicrobial properties that merit further investigation .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)15-4-8-17(9-5-15)23-20(26)13-28-21-22-12-19(24(21)2)16-6-10-18(27-3)11-7-16/h4-12H,13H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXUDNEQINEGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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